5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid
Description
5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid (CAS: 41177-72-4) is a brominated dihydrobenzofuran derivative with the molecular formula C₉H₇BrO₃ and a molecular weight of 243.06 g/mol. Its structure features a partially saturated benzofuran core with a carboxylic acid group at position 7, a bromine atom at position 5, and a methyl group at position 2 (SMILES: OC(=O)C1=CC(Br)=CC2=C1OCC2) .
This compound is synthesized via scalable methods starting from commercially available precursors, as described in protocols for benzofuran-2-carboxylic acid derivatives . It serves as a key intermediate in pharmaceutical synthesis, particularly for drugs targeting gastrointestinal disorders, such as prucalopride succinate . Its structural rigidity and substituent arrangement make it a versatile scaffold for medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrO3 |
|---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
5-bromo-2-methyl-2,3-dihydro-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C10H9BrO3/c1-5-2-6-3-7(11)4-8(10(12)13)9(6)14-5/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
JKACRIPAJIUBIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)Br)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid typically involves the reaction of 5-bromo-2,3-dihydrobenzofuran with nitrophenol to obtain a substituted product. This product is then subjected to reduction and esterification steps to yield the final compound .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as free radical cyclization and proton quantum tunneling can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (Br Replacement)
The bromine atom at position 5 undergoes substitution reactions with nucleophiles under catalytic or thermal conditions:
Key Findings :
-
Suzuki coupling enables C–C bond formation for pharmaceutical intermediates.
-
Amine/thiol substitutions enhance solubility or target specificity in medicinal analogs.
Carboxylic Acid Functionalization
The carboxylic acid group participates in derivatization reactions:
Key Findings :
-
Ester derivatives (e.g., ethyl ester) are intermediates in prodrug synthesis.
-
Amides show improved metabolic stability in PARP-1 inhibitors .
Electrophilic Aromatic Substitution
The dihydrobenzofuran ring undergoes electrophilic attacks at activated positions:
| Reaction Type | Conditions | Reagents | Yield | Position Modified | Sources |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Nitronium ion | 40–55% | Position 4 | |
| Sulfonation | SO₃, H₂SO₄, 50°C | Sulfur trioxide | 35–50% | Position 6 |
Key Findings :
-
Nitro/sulfo groups introduce electron-withdrawing effects for further functionalization.
Ring-Opening Reactions
The dihydrofuran ring can be cleaved under strong acidic/basic conditions:
| Reaction Type | Conditions | Reagents | Products | Sources |
|---|---|---|---|---|
| Acidic Hydrolysis | Conc. HCl, reflux | HCl (12N), 100°C, 6h | Diol intermediate | |
| Base-Mediated | NaOH (10%), ethanol, 80°C | NaOH, EtOH | Phenolic carboxylic acid |
Key Findings :
-
Ring-opening products serve as precursors for linear chain syntheses.
Halogenation (Additional Bromination)
Further halogenation is feasible at unsubstituted positions:
| Reaction Type | Conditions | Reagents | Yield | Position Brominated | Sources |
|---|---|---|---|---|---|
| Electrophilic Br₂ | FeBr₃ catalyst, CH₂Cl₂ | Br₂, FeBr₃ | 45–60% | Position 4 or 6 |
Key Findings :
-
Multi-halogenated derivatives are used in cross-coupling cascades.
Oxidation/Reduction
Controlled redox reactions modify the methyl or furan groups:
| Reaction Type | Conditions | Reagents | Products | Sources |
|---|---|---|---|---|
| Methyl Oxidation | KMnO₄, H₂O, 60°C | KMnO₄ | Carboxylic acid at position 2 | |
| Furan Reduction | H₂, Pd/C, ethanol | H₂ (1 atm), Pd/C | Tetrahydrobenzofuran analog |
Scientific Research Applications
Chemistry
In chemical research, 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid serves as a valuable building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic routes and develop novel compounds with potential applications in various fields.
Biology
The biological activities of this compound have been investigated extensively:
- Antibacterial Properties : Research indicates that brominated compounds like this compound exhibit significant antibacterial activity. Studies show that these compounds can disrupt bacterial cell walls or inhibit essential enzymes, making them potential candidates for developing new antibiotics .
- Antiviral Activity : Preliminary evaluations suggest that this compound may possess antiviral properties, warranting further investigation into its mechanisms of action against viral pathogens.
Medicine
The medicinal applications of this compound include:
- Anti-tumor Activity : This compound has been explored for its potential anti-tumor effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cells via mitochondrial pathways .
- Therapeutic Agent Development : Its unique chemical structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
Case Study 1: Antibacterial Activity
A study conducted on various brominated compounds revealed that derivatives similar to this compound demonstrated lower cytotoxicity compared to their non-brominated counterparts. The research highlighted the effectiveness of these compounds against Gram-positive bacteria and fungi .
Case Study 2: Antitumor Effects
In another investigation focusing on the anti-tumor properties of benzofuran derivatives, it was found that this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to trigger apoptosis through mitochondrial pathways .
Comparative Data Table
| Application Area | Compound Name | Key Findings |
|---|---|---|
| Chemistry | This compound | Serves as a versatile building block for complex molecule synthesis |
| Biology | Antibacterial Activity | Effective against Gram-positive bacteria; disrupts cell walls |
| Medicine | Anti-tumor Activity | Induces apoptosis in cancer cells; potential therapeutic agent |
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Effects
- Dihydrobenzofuran Core : The saturated C2–C3 bond in dihydro derivatives reduces ring flexibility, favoring selective interactions with rigid binding pockets (e.g., serotonin receptors) .
- Methyl Group at C2: Increases lipophilicity (logP ~2.1), enhancing membrane permeability compared to non-methylated analogs .
Pharmacological Implications
- Cytotoxicity : Ester derivatives (e.g., methyl carboxylates) exhibit stronger cytotoxic effects than carboxylic acids, likely due to improved cellular uptake .
- Antimicrobial Activity: Compounds with amino or alkoxy side chains (e.g., diethylaminoethoxy in ’s Compound 5) show enhanced antifungal activity via membrane disruption .
- Drug Intermediate Utility: The amino group in 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid facilitates hydrogen bonding, critical for receptor activation in prokinetic agents like prucalopride .
Biological Activity
5-Bromo-2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzofuran core with a bromine atom at the 5-position and a carboxylic acid group at the 7-position. Its molecular formula is , and it has a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom and carboxylic acid group contributes to its unique chemical properties and biological activities.
1. Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial properties. Studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action is believed to involve the disruption of bacterial cell walls or inhibition of essential enzymatic pathways crucial for microbial survival.
| Activity Type | Pathogen Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 32 µg/mL |
| Antifungal | Candida albicans | 16 µg/mL |
2. Anticancer Properties
This compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 µM to 20 µM . The compound induces apoptosis in cancer cells by modulating key apoptotic pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via Bcl-2/Bax ratio modulation |
| A549 | 12 | ROS generation leading to mitochondrial dysfunction |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits enzymes involved in DNA replication and protein synthesis, which are critical for microbial and cancer cell proliferation.
- Apoptosis Induction : It modulates apoptotic pathways by altering the expression levels of proteins such as Bcl-2 and Bax, leading to increased mitochondrial membrane permeability and subsequent cell death .
- Oxidative Stress : The compound enhances reactive oxygen species (ROS) production within cells, contributing to oxidative stress that can trigger apoptosis in cancer cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzofuran derivatives, including the compound . Results indicated significant antibacterial activity against both S. aureus and E. coli, with the compound showing lower cytotoxicity compared to other derivatives .
- Anticancer Activity : In a comparative study involving multiple benzofuran derivatives, this compound was found to possess superior anticancer properties against MCF-7 cells compared to its non-brominated counterparts. The study highlighted its potential for further development as an anticancer agent .
Q & A
Q. Why do reported melting points vary across studies (e.g., 257–260°C vs. 250–255°C)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
